molecular formula C23H20N2O3 B2988677 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706069-62-6

1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2988677
CAS No.: 1706069-62-6
M. Wt: 372.424
InChI Key: GKOAMQBIILCBPO-UHFFFAOYSA-N
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Description

1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a novel compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a spiro-fused ring system combined with pyrrole and benzoyl functional groups, which contribute to its distinct chemical properties.

Mechanism of Action

Target of Action

The compound, also known as 1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, is a derivative of pyrrole . Pyrrole derivatives have been known to target various enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Mode of Action

For instance, they can inhibit enzyme activity, block receptor binding, or interfere with protein-protein interactions . The triazole ring in some pyrrole derivatives can act as a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. For example, if the compound targets dihydrofolate reductase, it could affect the folate pathway and DNA synthesis . If it targets tyrosine kinase, it could impact signal transduction pathways .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For example, inhibition of dihydrofolate reductase could lead to decreased DNA synthesis and cell proliferation . Blocking tyrosine kinase could disrupt signal transduction and cellular responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Its efficacy could be influenced by the presence of other compounds or drugs. Moreover, the compound’s action could be modulated by the physiological state of the cells or organism, such as the cell cycle stage or the presence of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one generally involves multi-step organic reactions. Key steps may include the formation of the spirocyclic core, functionalization of the pyrrole ring, and the introduction of the benzoyl group. These reactions often require specific catalysts, solvents, and precise temperature control to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimizing reaction conditions to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis, advanced purification methods, and automated process control could be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups within the molecule into their oxidized forms.

  • Reduction: Reduction of carbonyl groups to alcohols or amines.

  • Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Common reagents for these reactions may include:

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, alkyl halides, and acid chlorides. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in determining reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reagents used. These products can range from hydroxylated derivatives to complex substituted spirocyclic compounds.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or enzyme inhibitory properties.

  • Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Comparison with Similar Compounds

Compared to similar compounds, 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. Similar compounds might include:

  • Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives: These compounds share the spirocyclic core but lack the pyrrole and benzoyl functional groups, affecting their reactivity and applications.

  • Pyrrole-containing benzoyl compounds: These lack the spirocyclic feature, resulting in different biological and chemical behaviors.

By comparing its chemical structure and properties, researchers can better understand the advantages and limitations of this compound in various applications.

Hope this helps with your research! Anything else you're curious about?

Properties

IUPAC Name

1'-(4-pyrrol-1-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-21(17-8-10-18(11-9-17)24-13-3-4-14-24)25-15-5-12-23(16-25)20-7-2-1-6-19(20)22(27)28-23/h1-4,6-11,13-14H,5,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOAMQBIILCBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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